molecular formula C15H18O4 B1323859 cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-06-4

cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1323859
CAS RN: 736136-06-4
M. Wt: 262.3 g/mol
InChI Key: HJLPLLKWHYGMNZ-UHFFFAOYSA-N
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Description

“Cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C15H18O4 . It is a chiral compound and contains a mixture of enantiomers . The compound is white in color and solid in physical form .


Molecular Structure Analysis

The InChI code for “cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid” is 1S/C15H18O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-4,9-11H,5-8H2,1H3,(H,17,18)/t10-,11+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid” is 262.31 . The compound is a white solid . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Organic Synthesis

cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound that can be used in organic synthesis to produce small molecules. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The compound’s carboxylic acid group is reactive and can participate in various organic reactions, such as substitution and coupling, to create complex organic molecules .

Pharmaceutical Intermediates

The compound serves as an intermediate in the pharmaceutical industry. Its molecular structure, which includes a methoxybenzoyl group, is beneficial for the synthesis of drugs that require specific structural features for their biological activity. It can be used to synthesize a wide range of therapeutic agents, including anti-inflammatory drugs, analgesics, and antipyretics .

Nanotechnology

In nanotechnology, cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid can be used as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This application is particularly useful in the production of polymer nanomaterials, where the compound can assist in the surface modification of multi-wall carbon nanotubes (MWCNTs) by ultrasonic radiation .

Polymer Chemistry

As a monomer, this compound can contribute to the creation of synthetic polymers with specific properties. Its inclusion in polymer chains can introduce rigidity and influence the physical properties of the resulting material. Additionally, it can act as an additive to improve the performance of natural polymers or as a catalyst in polymerization reactions .

Analytical Chemistry

The compound’s ability to form chelates with metals makes it valuable in analytical chemistry for the detection and quantification of metal ions. It can be used in the development of sensors and assays that require a high degree of specificity and sensitivity .

Material Science

In material science, the compound’s carboxylic acid group can be utilized to modify the surface properties of various materials. This can enhance the material’s compatibility with other substances, improve its stability, and tailor its surface interactions for specific applications .

Catalysis

cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid: can act as a catalyst in various chemical reactions. Its carboxylic acid moiety can participate in acid-catalyzed reactions, which are fundamental in both industrial and laboratory settings. This includes its use in esterification and hydrolysis reactions .

Environmental Science

This compound can be explored for its potential use in environmental science, particularly in the degradation of pollutants. Its chemical structure may allow it to interact with environmental contaminants, facilitating their breakdown into less harmful substances .

properties

IUPAC Name

4-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-4,9-11H,5-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLPLLKWHYGMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220983, DTXSID501226236
Record name trans-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid

CAS RN

736136-06-4, 735269-93-9
Record name trans-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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